molecular formula C9H15NO B1267835 9-Azabicyclo[6.2.0]decan-10-one CAS No. 4946-36-5

9-Azabicyclo[6.2.0]decan-10-one

Cat. No. B1267835
CAS RN: 4946-36-5
M. Wt: 153.22 g/mol
InChI Key: IRZLUTQKGLCRPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Azabicyclo[6.2.0]decan-10-one and related compounds often involves intricate strategies to construct the bicyclic framework. For example, Forró et al. (2001) detailed the preparation of (1R,8S)- and (1S,8R)-9-azabicyclo[6.2.0]dec-4-en-10-one, showcasing the role of enantioselective processes in achieving the desired stereochemistry (Forró, Árva, & Fülöp, 2001).

Molecular Structure Analysis

The molecular structure of 9-Azabicyclo[6.2.0]decan-10-one derivatives has been extensively studied, providing insights into their conformational dynamics. Studies utilizing NMR and X-ray crystallography have revealed detailed conformational preferences and structural characteristics of these molecules. For instance, conformational studies on acyl derivatives of azabicyclo compounds have elucidated the preferred chair-boat conformations and the impact of substitutions on these structures (Lorente, Iriepa, & Gálvez, 1990).

Chemical Reactions and Properties

The chemical behavior of 9-Azabicyclo[6.2.0]decan-10-one encompasses a range of reactions, including tautomerism and transannular cyclization. Smith et al. (1994) explored the synthesis and tautomerism of related azabicyclo compounds, highlighting the tautomeric equilibrium with 4-aminocyclooctanones (Smith, Justice, & Malpass, 1994). Such reactions are pivotal for understanding the chemical versatility and reactivity of these molecules.

Scientific Research Applications

Enantioselective Synthesis

9-Azabicyclo[6.2.0]decan-10-one has been utilized in the enantioselective synthesis of complex molecules. Forró, Árva, and Fülöp (2001) demonstrated its use in the synthesis of anatoxin-a, a potent neurotoxin. They achieved high enantioselectivity using lipase-catalyzed asymmetric acylation, showcasing its potential in creating enantiomerically enriched compounds (Forró, Árva, & Fülöp, 2001).

Tautomerism and Synthesis of Bicyclic Amino-Alcohols

Smith, Justice, and Malpass (1994) explored the synthesis and tautomerism of 9-azabicyclo[4.2.1]nonan-1-ols and derivatives. Their research highlights the compound's ability to exist in tautomeric equilibrium, a property significant in the design of molecular systems with specific chemical properties (Smith, Justice, & Malpass, 1994).

Spasmolytic Activity Studies

Razdan et al. (1987) investigated the spasmolytic activity of analogues of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one and related compounds. This study reveals the potential of 9-Azabicyclo[6.2.0]decan-10-one derivatives in medical applications, particularly in addressing muscle spasms (Razdan et al., 1987).

Conformational Studies for Drug Design

Arias, Gálvez, and Rico (1990) conducted a conformational study of 8-phenethyl-8-azabicyclo[4.3.1]decan-10α-OL. Such studies are crucial in understanding the structural aspects of azabicyclo compounds, informing the design of drugs and biologically active molecules (Arias, Gálvez, & Rico, 1990).

Antimicrobial Studies

Umamatheswari and Kabilan (2011) synthesized and tested 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones for antimicrobial activity. Their research indicates the compound's potential in developing new antimicrobial agents (Umamatheswari & Kabilan, 2011).

Peptidomimetic Synthesis

Xi, Du, Zhang, and Sun (2020) explored the synthesis of azabicyclo[4,3,0]nonanone and azabicyclo[5,3,0]decanone amino acids derivatives, important in the development of constrained dipeptide mimetics. These compounds are significant in the study of protein interactions and drug design (Xi, Du, Zhang, & Sun, 2020).

Safety And Hazards

The safety information for “9-Azabicyclo[6.2.0]decan-10-one” indicates that it has a GHS07 pictogram, with the signal word "Warning" . The hazard statements are H302, H315, H319, and H335 .

properties

IUPAC Name

9-azabicyclo[6.2.0]decan-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-9-7-5-3-1-2-4-6-8(7)10-9/h7-8H,1-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZLUTQKGLCRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2C(CC1)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70307715
Record name 9-Azabicyclo[6.2.0]decan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Azabicyclo[6.2.0]decan-10-one

CAS RN

4946-36-5
Record name NSC194649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Azabicyclo[6.2.0]decan-10-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70307715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
E Forró, J Árva, F Fülöp - Tetrahedron: Asymmetry, 2001 - Elsevier
9-Azabicyclo[6.2.0]dec-4-en-10-one (±)-2, obtained from cyclooctadiene by addition of chlorosulfonyl isocyanate, was N-hydroxymethylated to (±)-3 and then resolved by lipase-…
Number of citations: 62 www.sciencedirect.com
E Forró, F Fülöp - Organic letters, 2003 - ACS Publications
A highly efficient and very simple method was developed for the synthesis of enantiopure β-amino acids (eg cispentacin) and β-lactams through the enzyme-catalyzed enantioselective …
Number of citations: 126 pubs.acs.org
Z Pataj, I Ilisz, R Berkecz, E Forró… - Chirality: The …, 2010 - Wiley Online Library
High‐performance liquid chromatographic methods were developed for the separation of the enantiomers of 19 β‐lactams. The direct separations were performed on chiral stationary …
Number of citations: 10 onlinelibrary.wiley.com
E Forró, L Kiss, J Árva, F Fülöp - Molecules, 2017 - mdpi.com
Efficient enzymatic resolutions are reported for the preparation of new eight-membered ring-fused enantiomeric β-amino acids [(1R,2S)-9 and (1S,2R)-9] and β-lactams [(1S,8R)-3, (1R,…
Number of citations: 9 www.mdpi.com
ZC Gyarmati, A Liljeblad, M Rintola, G Bernáth… - Tetrahedron …, 2003 - Elsevier
Enzymatic kinetic resolutions of methyl cis-2-aminocycloheptane-, 2-aminocyclooctane- and 2-aminocyclododecanecarboxylates with Candida antarctica lipase A in diisopropyl ether (E …
Number of citations: 36 www.sciencedirect.com
E Forró, F Fülöp - Tetrahedron: Asymmetry, 2004 - Elsevier
1,4-Ethyl- and 1,4-ethylene-bridged cispentacin enantiomers , and , were prepared through the lipase-catalyzed enantioselective ring opening of racemic exo-3-azatricyclo[4.2.1.0 ]…
Number of citations: 62 www.sciencedirect.com
P Sun, C Wang, DW Armstrong, A Peter… - Journal of liquid …, 2006 - Taylor & Francis
The enantiomeric separation of 12 β‐lactam compounds on 3 native cyclodextrin and 6 derivatized β‐cyclodextrin stationary phases was evaluated using high performance liquid …
Number of citations: 30 www.tandfonline.com
F Wu - wssp.cm.utexas.edu
The goal of this project was to separate the enantiomers of twelve racemic βlactams using capillary electrophoresis (CE) following the work of Jiang et al. and then to apply this …
Number of citations: 0 wssp.cm.utexas.edu
C Jiang, DW Armstrong, A Peter… - Journal of liquid …, 2007 - Taylor & Francis
Twelve racemic substituted β‐lactam compounds were examined via capillary zone electrophoresis using three chiral selectors: sulfated α‐cyclodextrin (SAC), sulfated β‐cyclodextrin (…
Number of citations: 13 www.tandfonline.com
A Péter, A Árki, E Forró, F Fülöp… - Chirality: The …, 2005 - Wiley Online Library
High‐performance liquid chromatographic methods were developed for the separation of the enantiomers of 12 β‐lactams. Direct separations were performed on chiral stationary …
Number of citations: 28 onlinelibrary.wiley.com

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